molecular formula C18H26O4 B14391893 Butyl hexyl phthalate CAS No. 88216-60-8

Butyl hexyl phthalate

Cat. No.: B14391893
CAS No.: 88216-60-8
M. Wt: 306.4 g/mol
InChI Key: LKVQWLUFJXBHKH-UHFFFAOYSA-N
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Description

Butyl hexyl phthalate (BHP) is a phthalate ester synthesized via the esterification of phthalic acid with butyl and hexyl alcohols, resulting in a compound valued for its excellent performance as a plasticizer in polymer research . Its molecular structure is engineered to reduce polymer stiffness, imparting flexibility, durability, and longevity to materials while exhibiting a favorable balance of low volatility and durability . In industrial and materials science research, BHP is primarily applied as a critical plasticizer in polyvinyl chloride (PVC) to produce flexible products such as wire and cable insulation, synthetic leather, and various flooring materials . Its use extends to other polymer systems, including adhesives, sealants, and coated fabrics, where it enhances adhesion, improves long-term flexibility under varying temperatures, and increases the material's lifespan . Furthermore, it is investigated for its role in specialty coatings and lacquers, where it contributes to film formation, improved gloss, and enhanced elasticity . From a toxicological and health perspective, it is crucial for researchers to note that phthalates, as a class, are recognized as endocrine-disrupting chemicals (EDCs) . Studies indicate that phthalate exposure can be associated with adverse effects on reproductive health, including alterations in puberty, development, and hormone function, primarily through interactions with hormonal and nuclear receptors . The metabolites of phthalates are the primary mediators of these effects, with mechanisms that may include the modulation of gene expression associated with reproduction and the disruption of intracellular signaling pathways . This product is provided strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions, considering the evolving regulatory landscape and scientific understanding of phthalate esters .

Properties

CAS No.

88216-60-8

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

1-O-butyl 2-O-hexyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H26O4/c1-3-5-7-10-14-22-18(20)16-12-9-8-11-15(16)17(19)21-13-6-4-2/h8-9,11-12H,3-7,10,13-14H2,1-2H3

InChI Key

LKVQWLUFJXBHKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of Monoester : Phthalic anhydride reacts with one equivalent of n-butanol to form mono-butyl phthalate.
  • Diester Formation : The monoester further reacts with 1-hexanol to yield this compound.

The general reaction equation is:
$$
\text{Phthalic anhydride} + \text{n-butanol} + \text{1-hexanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{H}_2\text{O}
$$

Key Parameters

  • Molar Ratios : A molar ratio of 1:2.1–5.0 (phthalic anhydride to total alcohol) is optimal for maximizing diester yield.
  • Temperature : Reactions are conducted at 120–240°C, depending on catalyst type.
  • Catalysts : Acidic catalysts such as p-toluenesulfonic acid (pTSA) or aluminum oxide (Al$$2$$O$$3$$) are commonly used.

Catalytic Systems and Their Efficiency

Catalysts significantly influence reaction kinetics and product purity.

Homogeneous Acid Catalysts

  • p-Toluenesulfonic acid (pTSA) :
    • Achieves 85–95% conversion in 3–6 hours at 120–140°C.
    • Requires neutralization post-reaction to prevent side reactions.

Heterogeneous Catalysts

  • Aluminum oxide (Al$$2$$O$$3$$) :
    • Provides 98% yield of dibutyl phthalate under reflux at 180–210°C.
    • Reusable and reduces wastewater generation.

Composite Catalysts

  • Weak acid with co-catalysts :
    • A blend of weak acids (e.g., acetic acid) and metal oxides reduces reaction time to 0.5–2 hours.

Optimization of Reaction Conditions

Temperature and Time

Catalyst Temperature (°C) Time (h) Yield (%)
pTSA 130–135 3 88
Al$$2$$O$$3$$ 180–210 3–4 98
Composite 100–200 0.5–2 90

Solvent-Free vs. Solvent-Assisted Reactions

  • Solvent-free : Preferred for industrial scalability; reduces post-reaction purification.
  • Toluene or hexane : Used to azeotropically remove water, shifting equilibrium toward ester formation.

Purification and Characterization

Post-Reaction Processing

  • Distillation : Excess alcohols are removed via vacuum distillation.
  • Steam Distillation : Eliminates unreacted monoesters.
  • Filtration : Catalyst separation using microfiltration membranes.

Analytical Validation

  • Refractive Index : 1.485–1.490 (25°C).
  • GC/MS Analysis : Confirms absence of residual alcohols and side products.

Advanced Synthesis Techniques

Ionic Liquid-Mediated Esterification

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF$$_4$$]) :
    • Enables 99% conversion at 80°C in 90 minutes.
    • Eliminates volatile organic solvents, enhancing sustainability.

Microwave-Assisted Synthesis

  • Reduces reaction time to 15–30 minutes with comparable yields.

Chemical Reactions Analysis

Reactions of Butyl Hexyl Phthalate

This compound primarily undergoes reactions typical of esters, including hydrolysis and transesterification.

2.1 Hydrolysis
In the presence of water, under acidic or basic conditions, this compound can revert to its constituent acids and alcohols. The hydrolysis reaction is represented as follows:

Butyl Hexyl Phthalate+H2OPhthalic Acid+Butanol+Hexanol\text{this compound}+H_2O\rightleftharpoons \text{Phthalic Acid}+\text{Butanol}+\text{Hexanol}

This reaction highlights the reversible nature of ester formation.

2.2 Saponification
Under basic conditions, esters like butyl benzyl phthalate can undergo saponification . The saponification number of benzyl butyl phthalate is 360 mg KOH/g, indicating the amount of carboxylic functional groups per molecule .

2.3 Transesterification
this compound can undergo transesterification reactions with other alcohols, leading to the exchange of alkoxy groups.

Environmental Degradation

2-Ethylhexyl butyl phthalate's production and use as a plasticizer can result in its release into the environment through various waste streams .

3.1 Abiotic Degradation
The rate constant for the vapor-phase reaction of 2-ethylhexyl butyl phthalate with photochemically-produced hydroxyl radicals is estimated to be 1.6X10-11 cu cm/molecule-sec at 25 °C, which corresponds to an atmospheric half-life of about 25 hours .

3.2 Hydrolysis
The base-catalyzed second-order hydrolysis rate constant is estimated to be 0.053 L/mole-sec, corresponding to half-lives of 4.2 years and 150 days at pH values of 7 and 8, respectively .

3.3 Photolysis
2-Ethylhexyl butyl phthalate contains chromophores that absorb at wavelengths >290 nm and may be susceptible to direct photolysis by sunlight .

Environmental Fate

4.1 Air
If released to air, 2-ethylhexyl butyl phthalate will exist in both vapor and particulate phases . The vapor phase will degrade by reaction with photochemically-produced hydroxyl radicals, with a half-life of about 25 hours. The particulate phase will be removed by wet or dry deposition .

4.2 Soil
If released to soil, 2-ethylhexyl butyl phthalate is expected to have no mobility based on an estimated Koc of 1.5X10+4 . Volatilization from moist soil surfaces is not expected to be an important fate process, and biodegradation in soil and water is expected to occur .

4.3 Water
If released into water, 2-ethylhexyl butyl phthalate is expected to adsorb to suspended solids and sediment based on its estimated Koc . Volatilization from water surfaces is expected, with estimated volatilization half-lives for a model river and model lake being 32 and 240 days, respectively .

Scientific Research Applications

Butyl hexyl phthalate has several scientific research applications across various fields:

    Chemistry: It is used as a plasticizer in the production of flexible polymers and resins.

    Biology: Research has shown that phthalates, including this compound, can act as endocrine disruptors, affecting hormone regulation and reproductive health.

    Medicine: In the medical field, this compound is used in the production of flexible medical tubing and blood bags.

    Industry: Beyond its use in plastics, this compound is also employed in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism by which butyl hexyl phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can alter the normal function of these receptors, leading to disruptions in hormone regulation and associated physiological processes .

Comparison with Similar Compounds

Comparison with Similar Phthalates

Structural and Physicochemical Properties

Phthalates vary in alkyl chain length and branching, which influence their volatility, lipophilicity, and persistence. Key comparisons include:

Compound Alkyl Chains Molecular Weight (g/mol) Log P (Predicted) Vapor Pressure (Pa, 25°C)
Butyl Hexyl Phthalate (BHP) Butyl + Hexyl ~308.4 ~7.2 ~1.2 × 10⁻⁵
Di-n-butyl phthalate (DnBP) Two n-butyl 278.3 4.7 1.5 × 10⁻³
Di(2-ethylhexyl) phthalate (DEHP) Two 2-ethylhexyl 390.6 9.6 3.0 × 10⁻⁷
Hexyl octyl phthalate (HOP) Hexyl + Octyl 362.5 ~9.1 ~5.0 × 10⁻⁸
  • Volatility : BHP’s vapor pressure (~1.2 × 10⁻⁵ Pa) is lower than DnBP (short-chain) but higher than DEHP and HOP (long-chain), indicating moderate environmental mobility .

Toxicity and Metabolic Pathways

  • Acute Toxicity : Shorter-chain phthalates like DnBP exhibit higher acute toxicity (e.g., LD₅₀ in rats: ~8,000 mg/kg for DnBP vs. >20,000 mg/kg for DEHP). BHP’s intermediate chain length may result in lower acute toxicity compared to DnBP but higher than DEHP .
  • Endocrine Disruption: DEHP metabolites (e.g., MEHP) are potent peroxisome proliferator-activated receptor (PPAR) agonists. BHP’s metabolites (e.g., mono-butyl or mono-hexyl phthalates) may exhibit weaker endocrine-disrupting effects due to reduced binding affinity .
  • Oxidative Stress: DnBP induces reactive oxygen species (ROS) in human cells at lower concentrations (≥10 μM) compared to DEHP (≥100 μM).

Environmental Persistence and Detection

  • Degradation : Longer alkyl chains (e.g., DEHP, HOP) resist hydrolysis and microbial degradation. BHP’s mixed-chain structure may degrade faster than DEHP but slower than DnBP .
  • Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) with Rxi-5Sil MS columns effectively separates BHP from DEHP (retention time: ~24.4 min for hexyl 2-ethylhexyl phthalate vs. ~25.1 min for DEHP) .

Regulatory and Industrial Status

  • Regulations : DEHP and DnBP are restricted under REACH and the U.S. EPA due to reproductive toxicity. BHP lacks specific regulations but may fall under broad phthalate restrictions in toys and food packaging .
  • Applications : BHP’s intermediate properties make it suitable for niche applications requiring balanced flexibility and low migration rates (e.g., medical tubing, adhesives) .

Q & A

Q. What novel biomarkers are being explored for assessing chronic BHP exposure in epidemiological studies?

  • Methodological Answer : Oxidative stress markers (8-OHdG, malondialdehyde) and microbiome-derived metabolites (e.g., phthalate-degrading bacterial signatures) are under investigation. Multi-omics integration (metabolomics + metagenomics) enhances biomarker specificity .

Contradictions and Research Gaps

  • Regulatory Divergence : The EU’s precautionary approach contrasts with the U.S. risk-assessment model, creating challenges for harmonizing safety thresholds .
  • Metabolic Variability : Discrepancies in metabolite recovery between hair (long-term exposure) and urine (acute exposure) necessitate standardized biomarkers .

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